molecular formula C15H28O B14431622 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol CAS No. 78849-02-2

3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol

Cat. No.: B14431622
CAS No.: 78849-02-2
M. Wt: 224.38 g/mol
InChI Key: CFIYQFQHFHZMPY-UHFFFAOYSA-N
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Description

3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a deca-5,8-dien-1-ol backbone, with methyl and isopropyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an appropriate alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a saturated alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, Ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: A structurally similar compound with a hydroxyl group attached to a naphthalene ring.

    γ-Eudesmol: Another alcohol with a similar molecular structure and functional groups.

Uniqueness

3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

78849-02-2

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3,9-dimethyl-6-propan-2-yldeca-5,8-dien-1-ol

InChI

InChI=1S/C15H28O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,9,13-14,16H,7-8,10-11H2,1-5H3

InChI Key

CFIYQFQHFHZMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CCC(C)CCO)CC=C(C)C

Origin of Product

United States

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